Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Mechanism of Action of Ziyuglycoside II
Abstract
Ziyuglycoside II, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in oncological and immunological research. Traditionally used in herbal medicine for its anti-inflammatory and hemostatic properties, recent investigations have unveiled a complex and multifaceted mechanism of action at the molecular level.[1][2] This guide provides a comprehensive technical overview of the known mechanisms through which ziyuglycoside II exerts its potent biological effects, with a primary focus on its anti-cancer activities. We will dissect the key signaling pathways modulated by this compound, detail the experimental methodologies used to elucidate these functions, and present the data that substantiates its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ziyuglycoside II's core biological functions.
Introduction to Ziyuglycoside II
Ziyuglycoside II is a major bioactive constituent of Sanguisorba officinalis L., a plant with a long history in traditional medicine.[1] Structurally, it is a triterpenoid saponin, a class of compounds known for a wide array of pharmacological activities.[3] While its sister compound, Ziyuglycoside I, has also been studied, Ziyuglycoside II has garnered increasing attention for its pronounced anti-proliferative and anti-metastatic effects across a variety of cancer cell lines, including those of the digestive system, breast, and colon.[4][5][6][7] Its therapeutic potential is rooted in its ability to simultaneously target multiple critical cellular processes, ranging from cell cycle regulation and apoptosis to cell signaling and immune modulation.
Core Mechanism of Action in Oncology
The primary anti-cancer effects of ziyuglycoside II are driven by its ability to induce programmed cell death (apoptosis), halt cell cycle progression, and interfere with key oncogenic signaling cascades.
Induction of Apoptosis: A Multi-Pathway Approach
Ziyuglycoside II is a potent inducer of apoptosis, employing both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A central event in its pro-apoptotic mechanism is the generation of intracellular Reactive Oxygen Species (ROS).[2][3]
Intrinsic (Mitochondrial) Pathway:
The accumulation of ROS is a critical initiating event.[2][8] This oxidative stress disrupts mitochondrial homeostasis, leading to:
-
Modulation of Bcl-2 Family Proteins: Ziyuglycoside II treatment leads to a significant increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key determinant of cell fate, favoring apoptosis.[1][2]
-
Loss of Mitochondrial Membrane Potential (MMP): The altered Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, resulting in the collapse of the MMP.[2][8]
-
Cytochrome c Release: The loss of MMP facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2]
-
Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.
Extrinsic (Death Receptor) Pathway:
In some cancer types, such as breast cancer, ziyuglycoside II also activates the extrinsic apoptotic pathway. This is characterized by the upregulation of Fas and its ligand (FasL), leading to the recruitment of FADD and subsequent activation of caspase-8, which can then directly activate caspase-3.[3]
p53-Dependent and Independent Apoptosis:
The pro-apoptotic activity of ziyuglycoside II can be influenced by the p53 tumor suppressor status of the cancer cell. In p53-wildtype colon cancer cells (HCT116), ziyuglycoside II induces p53 phosphorylation, leading to caspase-dependent apoptosis.[9] However, in p53-mutant cells (SW480), it can still induce apoptosis through a caspase-independent mechanism involving the nuclear translocation of Apoptosis Inducing Factor (AIF).[9] This demonstrates the compound's versatility in overcoming potential resistance mechanisms.
Figure 2: Inhibition of key oncogenic signaling pathways by Ziyuglycoside II.
Immunomodulatory Mechanism: STING Agonism
Beyond its direct anti-cancer effects, ziyuglycoside II has been identified as a small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. [10]STING is a critical component of the innate immune system that detects cytosolic DNA and triggers immune responses.
By binding to the C-terminal domain of human STING, ziyuglycoside II potently stimulates both the IRF/IFN and NF-κB pathways. [10]This activation leads to the production of Type I interferons and other pro-inflammatory cytokines, which can help to mount an anti-tumor immune response. This novel mechanism suggests that ziyuglycoside II may not only kill cancer cells directly but also recruit the immune system to fight the tumor, opening possibilities for its use in immuno-oncology.
Summary of In Vitro Efficacy
The cytotoxic effects of ziyuglycoside II have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Cancer Type | IC50 (24h, µM) | IC50 (48h, µM) | Reference |
| BGC-823 | Gastric Cancer | 14.40 | 10.11 | [1] |
| HepG2 | Liver Cancer | ~50 | ~25 | [4] |
| HCT116 | Colon Cancer | ~100 | ~50 | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [3] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [3] |
| DLD-1 | Colorectal Cancer | ~20 | Not Specified | [11] |
Note: IC50 values are approximate as derived from graphical data in some publications.
Pharmacokinetics Overview
Preclinical studies in rats have provided initial insights into the pharmacokinetic profile of ziyuglycoside II. Following intragastric administration, its absolute bioavailability was determined to be 4.6%. [12][13]After intravenous administration, the half-life (t1/2) was found to be approximately 6.2 hours. [12]While bioavailability is modest, these findings provide a crucial baseline for further formulation and drug delivery studies aimed at enhancing its therapeutic efficacy. [12][13][14]
Standardized Experimental Protocols
The elucidation of ziyuglycoside II's mechanism of action relies on a suite of standard cell and molecular biology techniques.
Cell Viability and Proliferation Assay (CCK-8/MTT)
This protocol is foundational for determining the cytotoxic effect and IC50 value of ziyuglycoside II.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of ziyuglycoside II (e.g., 0, 12.5, 25, 50, 100, 200 µM) for 24 or 48 hours. [4]3. Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis via Flow Cytometry
This method quantitatively distinguishes between viable, early apoptotic, and late apoptotic cells.
-
Treatment: Culture cells in 6-well plates and treat with desired concentrations of ziyuglycoside II for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Expression
This technique is essential for validating the modulation of specific signaling proteins.
-
Protein Extraction: Treat cells with ziyuglycoside II, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-p-EGFR, anti-Actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Figure 3: Standard workflow for Western Blot analysis of protein expression.
Conclusion and Future Directions
Ziyuglycoside II is a promising natural compound with a robust, multi-pronged mechanism of action against cancer. Its ability to induce ROS-mediated apoptosis, cause cell cycle arrest, and inhibit critical oncogenic pathways like EGFR, FAK, and Akt/mTOR underscores its potential as a standalone or synergistic therapeutic agent. [4][6][7]Furthermore, its newly discovered role as a STING agonist opens an exciting new avenue for its application in immuno-oncology. [10] Future research should focus on several key areas:
-
In Vivo Efficacy: Expanding on the promising in vitro data with comprehensive animal model studies to evaluate efficacy, toxicity, and optimal dosing regimens.
-
Pharmacokinetic Enhancement: Developing novel drug delivery systems (e.g., liposomes, nanoparticles) to improve the bioavailability and tumor-targeting of ziyuglycoside II.
-
Combination Therapies: Investigating the synergistic potential of ziyuglycoside II with conventional chemotherapies, targeted therapies, and immune checkpoint inhibitors.
-
Target Deconvolution: Further elucidating its direct molecular targets beyond EGFR to fully map its interaction with the cellular proteome.
By continuing to explore these areas, the scientific community can fully unlock the therapeutic potential of this compelling natural product.
References
-
Zhong, Y., et al. (2021). Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines, 19(5), 351-363. [Link]
-
Zhong, Y., et al. (2021). Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms. PubMed, 33941340. [Link]
-
Li, M., et al. (2024). Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry, 2024, 7971021. [Link]
-
Bai, L., et al. (2020). Repurposing Ziyuglycoside II Against Colorectal Cancer via Orchestrating Apoptosis and Autophagy. Frontiers in Oncology, 10, 1633. [Link]
-
Wang, C., et al. (2018). Ziyuglycoside II suppresses the aggressive phenotype of triple negative breast cancer cells through regulating Src/EGFR-dependent ITGB4/FAK signaling. Journal of Experimental & Clinical Cancer Research, 37(1), 254. [Link]
-
Zhu, A. K., et al. (2013). Ziyuglycoside II-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway. Brazilian Journal of Medical and Biological Research, 46(8), 670-675. [Link]
-
Zhu, X., et al. (2014). Ziyuglycoside II induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. Toxicology Letters, 227(1), 54-62. [Link]
-
Zhu, X., et al. (2013). Ziyuglycoside II inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway. International Journal of Molecular Sciences, 14(9), 18041-18055. [Link]
-
Zhu, X., et al. (2013). The proposed mechanisms for ziyuglycoside II induced cell cycle arrest and apoptosis in MDA-MB-435 cells. ResearchGate. [Link]
-
Li, M., et al. (2024). Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS. PubMed, 38464371. [Link]
-
Zhang, L., et al. (2018). A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics. Molecules, 23(11), 2993. [Link]
-
Li, M., et al. (2024). Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS. Kabale University Library Catalog. [Link]
-
Wang, G. J., et al. (2015). Development and Validation of a Quantification Method for Ziyuglycoside I and II in Rat Plasma: Application to Their Pharmacokinetic Studies. Phytochemical Analysis, 26(5), 345-351. [Link]
-
Zhong, Y., et al. (2021). Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines. [Link]
-
Zhu, X., et al. (2013). Ziyuglycoside II Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. Semantic Scholar. [Link]
-
Cui, X., et al. (2022). Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist. ChemMedChem, 17(11), e202100719. [Link]
-
Bai, L., et al. (2020). Repurposing Ziyuglycoside II Against Colorectal Cancer via Orchestrating Apoptosis and Autophagy. Frontiers Media S.A.. [Link]
-
Nam, S. H., et al. (2019). Ziyuglycoside II Induces Caspases-Dependent and Caspases-Independent Apoptosis in Human Colon Cancer Cells. Toxicology in Vitro, 59, 255-262. [Link]
Sources
- 1. Ziyuglycoside II-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ziyuglycoside II inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ziyuglycoside II induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cjnmcpu.com [cjnmcpu.com]
- 5. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing Ziyuglycoside II Against Colorectal Cancer via Orchestrating Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ziyuglycoside II induces caspases-dependent and caspases-independent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Repurposing Ziyuglycoside II Against Colorectal Cancer via Orchestrating Apoptosis and Autophagy [frontiersin.org]
- 12. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a quantification method for ziyuglycoside I and II in rat plasma: Application to their pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
